ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane involves a cross-coupling reaction between aryl chlorides and magnesium, which can be carried out in situ. This method is more environmentally friendly than traditional methods as it does not require the use of toxic reagents like N-methylmorpholine N-oxide . The reaction typically proceeds under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, this compound is produced using a combination of palladium-catalyzed cross-coupling reactions. The process involves the use of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate and allylpalladium(II) chloride dimer as catalysts . The reaction is carried out in an aqueous micellar medium, which enhances the solubility of the reagents and improves the overall yield .
Chemical Reactions Analysis
Types of Reactions
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The compound is suitable for several coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions typically require the use of palladium or rhodium catalysts and proceed under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions include various substituted arylamines, which are key structural cores of bioactive natural or synthetic products and organic materials .
Scientific Research Applications
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane has a wide range of applications in scientific research, including:
- Chemistry : Used as a ligand in coordination chemistry to enhance catalytic activities.
- Biology : Facilitates the synthesis of bioactive compounds.
- Medicine : Used in the development of pharmaceuticals and therapeutic agents.
- Industry : Employed in the synthesis of polymers and other industrial chemicals .
Mechanism of Action
The mechanism by which ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane exerts its effects involves the formation of complexes with various metals. These complexes enhance the catalytic activities of the metals, facilitating a range of chemical reactions. The molecular targets and pathways involved include the activation of aryl chlorides and the formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
- vBRIDP
- RockPhos
- HandaPhos
- t-BuDavePhos
- tBuBrettPhos
- AlPhos
- SPhos
Uniqueness
Compared to similar compounds, ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane offers higher yields and selectivity for aromatic hydrocarbons. It also produces light emission during reductive elimination, making it desirable for chemiluminescent applications such as agrochemical detection or medical imaging .
Properties
IUPAC Name |
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33P/c1-21(2,3)25(22(4,5)6)23(7)18-24(23,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,18H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLPJDVGNRHGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619922 | |
Record name | Di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742103-27-1 | |
Record name | Di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Methyl-2,2-diphenylcyclopropyl)[bis(2-methyl-2-propanyl)]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of cBRIDP and how do they contribute to its effectiveness as a ligand in palladium-catalyzed reactions?
A1: cBRIDP, or 2,2-diphenylcyclopropylphosphine, possesses a unique structure that contributes to its efficacy in palladium catalysis [, ].
- Electron-rich Phosphorus Center: The cyclopropyl group directly attached to the phosphorus atom is highly electron-donating. This electronic property enhances the rate of oxidative addition, a crucial step in many palladium-catalyzed coupling reactions, by increasing the electron density on the palladium center and facilitating the insertion of palladium into carbon-halogen bonds [, ].
- Steric Hindrance: The two phenyl groups on the cyclopropyl ring provide significant steric bulk around the phosphorus atom. This steric hindrance promotes reductive elimination, another key step in catalytic cycles, by facilitating the release of the coupled product from the palladium center [, ].
Q2: The provided research mentions both vBRIDP and cBRIDP. What are the key differences between these two ligands and how do they impact their catalytic performance?
A2: vBRIDP, or 2,2-diphenylvinylphosphine, and cBRIDP, or 2,2-diphenylcyclopropylphosphine, are structurally similar phosphine ligands that differ in the ring system directly attached to the phosphorus atom.
Q3: The research highlights the application of cBRIDP in the synthesis of N-(Hetero)arylcarbazoles. What makes this synthetic approach advantageous and what are the potential applications of these compounds?
A3: The use of cBRIDP as a ligand in palladium-catalyzed coupling reactions offers a highly efficient route to N-(Hetero)arylcarbazoles []. The described method employs readily available starting materials, (Hetero)aryl chlorides, and N-Carbazolylmagnesium Chloride, and proceeds under mild reaction conditions with short reaction times []. The reaction exhibits high selectivity, even differentiating between bromo and chloro substituents on the aromatic ring, and provides high yields of the desired N-(Hetero)arylcarbazole products [].
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